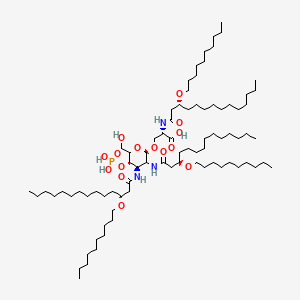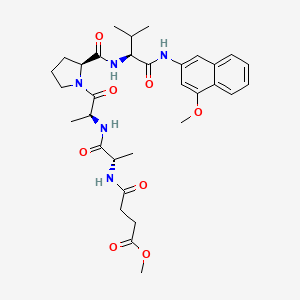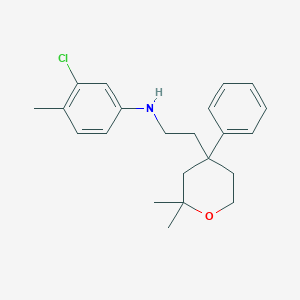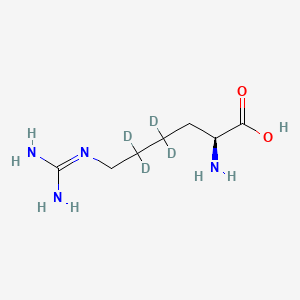
Ceftolozane (sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftolozane (sulfate) is a semi-synthetic broad-spectrum fifth-generation cephalosporin antibiotic. It is primarily used in combination with tazobactam, a beta-lactamase inhibitor, to treat complicated urinary tract infections, intra-abdominal infections, and hospital-acquired bacterial pneumonia . Ceftolozane is particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, which are resistant to conventional antibiotics .
Métodos De Preparación
Ceftolozane is synthesized from 7-aminocephalosporanic acid (7-ACA). . This method ensures the production of high-quality ceftolozane and its intermediates. Industrial production methods focus on optimizing the synthesis and purification processes to achieve reproducibly high-quality pharmaceutically acceptable ceftolozane salts .
Análisis De Reacciones Químicas
Ceftolozane undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for ceftolozane due to its stable cephem core structure.
Common reagents and conditions used in these reactions include various beta-lactamase inhibitors, oxidizing and reducing agents, and specific solvents and catalysts to facilitate the reactions. The major products formed from these reactions are typically modified cephalosporins with enhanced antibacterial activity .
Aplicaciones Científicas De Investigación
Ceftolozane (sulfate) has several scientific research applications:
Chemistry: It is used to study the synthesis and modification of cephalosporin antibiotics.
Mecanismo De Acción
Ceftolozane exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition prevents the formation of cell walls, leading to bacterial cell lysis and death . The addition of tazobactam enhances ceftolozane’s activity by inhibiting beta-lactamases, enzymes that degrade beta-lactam antibiotics .
Comparación Con Compuestos Similares
Ceftolozane is similar to other cephalosporins like ceftazidime and ceftriaxone but has unique features that make it more effective against certain resistant bacteria . Unlike ceftazidime, ceftolozane has a modified side-chain at the 3-position of the cephem nucleus, which confers potent antipseudomonal activity . Additionally, the combination with tazobactam extends its activity to include most extended-spectrum beta-lactamase (ESBL) producers and some anaerobic species .
Similar compounds include:
Ceftazidime: Another cephalosporin with antipseudomonal activity but less effective against certain resistant strains.
Ceftriaxone: A broad-spectrum cephalosporin used for various bacterial infections but not as effective against Pseudomonas aeruginosa.
Ceftolozane’s unique structure and combination with tazobactam make it a valuable antibiotic for treating multidrug-resistant infections .
Propiedades
Fórmula molecular |
C23H32N12O12S3 |
|---|---|
Peso molecular |
764.8 g/mol |
Nombre IUPAC |
(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |
InChI |
InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11-;/t12-,18-;/m1./s1 |
Clave InChI |
UJDQGRLTPBVSFN-TVNHLQOTSA-N |
SMILES isomérico |
CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O |
SMILES canónico |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)







![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12377589.png)


![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B12377611.png)
